molecular formula C21H19FO3S B13409410 (R)-Sulindac Methyl Ester

(R)-Sulindac Methyl Ester

Cat. No.: B13409410
M. Wt: 370.4 g/mol
InChI Key: QQHHBCZJIQNNSG-BBPBGUOJSA-N
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Description

®-Sulindac Methyl Ester is a chiral derivative of Sulindac, a non-steroidal anti-inflammatory drug (NSAID). This compound is characterized by the presence of a methyl ester group, which can influence its pharmacokinetic and pharmacodynamic properties. The ®-enantiomer is of particular interest due to its potential therapeutic applications and unique chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Sulindac Methyl Ester typically involves the esterification of ®-Sulindac. This can be achieved through the reaction of ®-Sulindac with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester form .

Industrial Production Methods

In an industrial setting, the production of ®-Sulindac Methyl Ester may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

®-Sulindac Methyl Ester can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield ®-Sulindac and methanol.

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfoxide group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the ester group.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like ammonia or amines can be used under mild conditions.

Major Products Formed

    Hydrolysis: ®-Sulindac and methanol.

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Amide or other substituted derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ®-Sulindac Methyl Ester involves the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response. By inhibiting COX-1 and COX-2, the compound reduces the production of prostaglandins, thereby alleviating inflammation and pain. Additionally, it may interact with other molecular targets and pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    Sulindac: The parent compound, which lacks the methyl ester group.

    Sulindac Sulfone: An oxidized derivative with distinct pharmacological properties.

    Sulindac Sulfide: A reduced form with enhanced anti-inflammatory activity.

Uniqueness

®-Sulindac Methyl Ester is unique due to its chiral nature and the presence of the methyl ester group, which can influence its solubility, bioavailability, and metabolic stability. These properties make it a valuable compound for further research and development in medicinal chemistry .

Properties

Molecular Formula

C21H19FO3S

Molecular Weight

370.4 g/mol

IUPAC Name

methyl 2-[(3Z)-6-fluoro-2-methyl-3-[[4-[(R)-methylsulfinyl]phenyl]methylidene]inden-1-yl]acetate

InChI

InChI=1S/C21H19FO3S/c1-13-18(10-14-4-7-16(8-5-14)26(3)24)17-9-6-15(22)11-20(17)19(13)12-21(23)25-2/h4-11H,12H2,1-3H3/b18-10-/t26-/m1/s1

InChI Key

QQHHBCZJIQNNSG-BBPBGUOJSA-N

Isomeric SMILES

CC\1=C(C2=C(/C1=C\C3=CC=C(C=C3)[S@](=O)C)C=CC(=C2)F)CC(=O)OC

Canonical SMILES

CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)OC

Origin of Product

United States

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